molecular formula C20H16F3NOS B11330616 4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11330616
M. Wt: 375.4 g/mol
InChI Key: AGAKOJXGOAZEGX-UHFFFAOYSA-N
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Description

4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a thiophene ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a benzamide core, thiophene ring, and trifluoromethyl group in 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE provides it with distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C20H16F3NOS

Molecular Weight

375.4 g/mol

IUPAC Name

4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H16F3NOS/c1-14-7-9-15(10-8-14)19(25)24(13-18-6-3-11-26-18)17-5-2-4-16(12-17)20(21,22)23/h2-12H,13H2,1H3

InChI Key

AGAKOJXGOAZEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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